Cyclohexanone, 2-(acetyloxy)-, (2R)-
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Overview
Description
Cyclohexanone, 2-(acetyloxy)-, (2R)- is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclohexanone, where an acetoxy group is attached to the second carbon in the (2R) configuration. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(acetyloxy)-, (2R)- can be synthesized through several methods. One common approach involves the acetylation of cyclohexanone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(acetyloxy)-, (2R)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(acetyloxy)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclohexanone, 2-(acetyloxy)-, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: Cyclohexanone, 2-(acetyloxy)-, (2R)- is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexanone, 2-(acetyloxy)-, (2R)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes and altering metabolic processes. The acetoxy group plays a crucial role in these interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, lacking the acetoxy group.
2-Acetylcyclohexanone: A similar compound with an acetyl group instead of an acetoxy group.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
Cyclohexanone, 2-(acetyloxy)-, (2R)- is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies where other similar compounds may not be suitable.
Properties
CAS No. |
64363-90-2 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
[(1R)-2-oxocyclohexyl] acetate |
InChI |
InChI=1S/C8H12O3/c1-6(9)11-8-5-3-2-4-7(8)10/h8H,2-5H2,1H3/t8-/m1/s1 |
InChI Key |
DVPFXXZVXFSUTH-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCCC1=O |
Canonical SMILES |
CC(=O)OC1CCCCC1=O |
Origin of Product |
United States |
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